

Detecting N-Nitrosometoprolol in Metoprolol Succinate: An Application Note and Protocol

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Compound of Interest

Compound Name: *N-Nitrosometoprolol*

Cat. No.: B8145643

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Introduction

Metoprolol succinate is a widely prescribed beta-blocker for the treatment of various cardiovascular conditions.[1][2] Recently, the presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties.[1][3] **N-Nitrosometoprolol** is a nitrosamine impurity that can form during the manufacturing process or storage of metoprolol succinate.[1] Its detection and quantification at trace levels are crucial to ensure patient safety and comply with regulatory guidelines. The U.S. FDA has set an acceptable intake (AI) limit for **N-Nitrosometoprolol** at 1500 ng/day.

This application note provides a detailed protocol for the detection and quantification of **N-Nitrosometoprolol** in Metoprolol succinate active pharmaceutical ingredient (API) and finished drug products using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method is highly sensitive and selective, enabling the accurate measurement of **N-Nitrosometoprolol** at levels relevant to regulatory requirements.

Data Presentation

The following tables summarize the key quantitative data for the analytical method, demonstrating its suitability for the intended purpose.

Table 1: Chromatographic and Mass Spectrometric Parameters

Parameter	Value
Chromatography	
Column	Acquity HSS T3 (3.0 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Methanol or Acetonitrile
Flow Rate	0.3 - 0.5 mL/min (typical)
Injection Volume	1 - 10 µL
Column Temperature	40 °C (typical)
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition	To be determined empirically for N-Nitrosometoprolol and internal standard
Dwell Time	To be optimized for sensitivity and cycle time
Collision Energy	To be optimized for specific parent-daughter ion transitions

Table 2: Method Performance Characteristics

Parameter	Result
Limit of Detection (LOD)	0.02 - 1.2 ppb
Limit of Quantification (LOQ)	2 - 20 ppb
Linearity (R ²)	0.9978 - 0.9999
Accuracy (Recovery)	64.1% - 113.3%
Precision (%RSD)	< 20%

Experimental Protocol

This protocol outlines the steps for sample preparation and analysis of Metoprolol succinate for the presence of **N-Nitrosometoprolol**.

1. Materials and Reagents

- **N-Nitrosometoprolol** reference standard
- Metoprolol succinate API or drug product
- Isotope-labeled internal standard (e.g., **N-Nitrosometoprolol-d7**) is recommended for accurate quantification.
- LC-MS grade methanol, acetonitrile, and water
- Formic acid ($\geq 99\%$)
- Volumetric flasks, pipettes, and autosampler vials (amber vials are recommended to protect from light)

2. Standard Solution Preparation

- **Primary Stock Solution** (e.g., 100 $\mu\text{g/mL}$): Accurately weigh a known amount of **N-Nitrosometoprolol** reference standard and dissolve it in a suitable solvent, such as methanol, in a volumetric flask.
- **Working Standard Solutions**: Prepare a series of working standard solutions by serially diluting the primary stock solution with the diluent (e.g., 1% formic acid in water) to create a calibration curve covering the expected range of the impurity.
- **Internal Standard (IS) Stock Solution**: Prepare a stock solution of the isotope-labeled internal standard in a similar manner.
- **Spiking Solution**: A solution containing both **N-Nitrosometoprolol** and the internal standard can be prepared for spiking samples and standards.

3. Sample Preparation

- API: Accurately weigh approximately 100 mg of the Metoprolol succinate API into a clean centrifuge tube.
- Drug Product (Tablets): Weigh and crush a sufficient number of tablets to obtain a powder equivalent to a target amount of the API (e.g., 100 mg).
- Dissolution: Add a known volume of diluent (e.g., 1% formic acid in water) to the sample to achieve a final concentration suitable for the analytical method.
- Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.
- Extraction: Vortex the sample for 1-5 minutes to ensure complete dissolution of the analyte. Sonication can also be used to aid dissolution.
- Centrifugation/Filtration: Centrifuge the sample at a high speed (e.g., 4500 rpm for 5 minutes) to pellet any undissolved excipients. Filter the supernatant through a 0.22 μm or 0.45 μm filter (e.g., PVDF) into an autosampler vial.

4. UHPLC-MS/MS Analysis

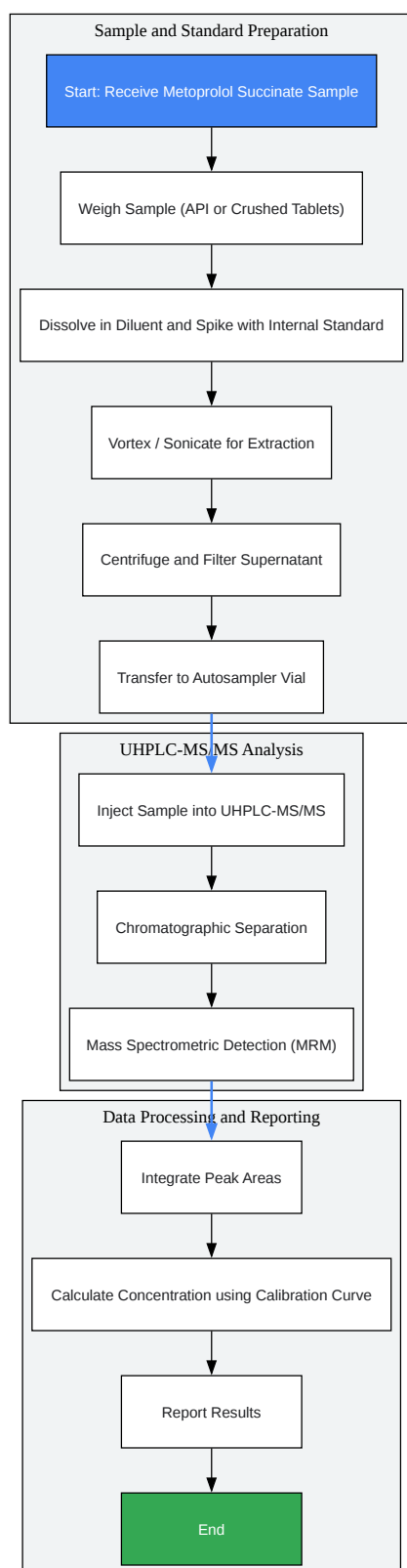
- Set up the UHPLC-MS/MS system with the parameters outlined in Table 1.
- Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
- Inject the prepared standards and samples.
- Acquire data using Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.

5. Data Analysis

- Integrate the peak areas for **N-Nitrosometoprolol** and the internal standard in both the standards and samples.
- Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

- Determine the concentration of **N-Nitrosometoprolol** in the samples by interpolating their peak area ratios from the calibration curve.
- Calculate the final amount of **N-Nitrosometoprolol** in the original sample, taking into account the initial sample weight and dilution factors.

Experimental Workflow Diagram



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Caption: Workflow for the detection of **N-Nitrosometoprolol** in Metoprolol succinate.

Conclusion

The described UHPLC-MS/MS method provides a robust and sensitive protocol for the routine analysis of **N-Nitrosometoprolol** in Metoprolol succinate. The method validation data demonstrates its suitability for quality control purposes in the pharmaceutical industry. Adherence to this protocol will enable manufacturers and researchers to accurately monitor and control this potential impurity, ensuring the safety and quality of Metoprolol succinate products. It is crucial to handle samples and standards with care to avoid contamination, and the use of amber glassware is recommended due to the light sensitivity of nitrosamines. All methods for the assessment of nitrosamines should be validated according to ICH Q2 guidelines.

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